molecular formula C17H26O5 B041412 2,4-Dideoxy-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester CAS No. 215876-09-8

2,4-Dideoxy-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester

Cat. No. B041412
M. Wt: 310.4 g/mol
InChI Key: BRGGLWKMLWZFAV-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dideoxy-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester (also known as 2,4-Dideoxy-6-O-Phenylmethyl-L-threo-hexonic Acid tert-Butyl Ester or 2,4-Dideoxy-6-O-Phenylmethyl-L-threo-hexonic Acid t-Butyl Ester) is a synthetic analog of the naturally occurring sugar, L-threo-hexonic acid. It is a white crystalline solid with a melting point of 118-120°C. It is soluble in methanol, ethanol, and water, and is insoluble in most organic solvents. 2,4-Dideoxy-6-O-Phenylmethyl-L-threo-hexonic Acid tert-Butyl Ester has a variety of applications in the laboratory and in scientific research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2,4-Dideoxy-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester' involves the protection of a hydroxyl group, reduction of a ketone group, and esterification of a carboxylic acid group.

Starting Materials
Benzaldehyde, Methyl 2,3-O-isopropylidene-L-threo-hexonate, Lithium aluminum hydride, Sodium borohydride, Tert-butyl bromoacetate, Sodium hydroxide, Hydrochloric acid, Diethyl ether, Ethanol, Water, Sodium sulfate

Reaction
Benzaldehyde is reacted with methyl 2,3-O-isopropylidene-L-threo-hexonate in the presence of sodium hydroxide to form a benzylidene acetal intermediate., The acetal intermediate is reduced with lithium aluminum hydride to form the corresponding alcohol., The alcohol is then treated with sodium borohydride to reduce the ketone group., The resulting alcohol is then protected with tert-butyl bromoacetate to form the tert-butyl ester., The protecting group is then removed with hydrochloric acid to expose the hydroxyl group., The exposed hydroxyl group is then esterified with benzyl alcohol in the presence of diethyl ether and catalytic amounts of hydrochloric acid., The crude product is purified by recrystallization from ethanol and drying over sodium sulfate to yield '2,4-Dideoxy-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester'.

Scientific Research Applications

2,4-Dideoxy-6-O-Phenylmethyl-L-threo-hexonic Acid tert-Butyl Ester is used in a variety of scientific research applications. It is used as a substrate for the enzyme β-galactosidase, which is involved in the metabolism of carbohydrates. It is also used to study the structure and function of the enzyme β-galactosidase. In addition, it is used as an inhibitor of the enzyme β-galactosidase, which can be used to study the regulation of carbohydrate metabolism. It is also used as a substrate for the enzyme glycosidases, which are involved in the metabolism of carbohydrates.

Mechanism Of Action

2,4-Dideoxy-6-O-Phenylmethyl-L-threo-hexonic Acid tert-Butyl Ester acts as an inhibitor of the enzyme β-galactosidase. The mechanism of action involves the inhibition of the enzyme’s active site, which prevents the enzyme from catalyzing the hydrolysis of the substrate, L-threo-hexonic acid. In addition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding to the active site.

Biochemical And Physiological Effects

2,4-Dideoxy-6-O-Phenylmethyl-L-threo-hexonic Acid tert-Butyl Ester has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme β-galactosidase, which is involved in the metabolism of carbohydrates. In addition, it has been shown to inhibit the activity of the enzyme glycosidases, which are involved in the metabolism of carbohydrates. Furthermore, it has been shown to inhibit the activity of the enzyme phosphatases, which are involved in the metabolism of phosphates.

Advantages And Limitations For Lab Experiments

2,4-Dideoxy-6-O-Phenylmethyl-L-threo-hexonic Acid tert-Butyl Ester has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive compound that is readily available. Additionally, it is a relatively stable compound that is not easily degraded by light or heat. However, one limitation is that it is not soluble in most organic solvents, which can make it difficult to use in some laboratory experiments.

Future Directions

There are several potential future directions for the use of 2,4-Dideoxy-6-O-Phenylmethyl-L-threo-hexonic Acid tert-Butyl Ester in scientific research. One potential direction is to use it as an inhibitor of the enzyme β-galactosidase to study the regulation of carbohydrate metabolism. Additionally, it could be used to study the structure and function of

properties

IUPAC Name

tert-butyl (3S,5R)-3,5-dihydroxy-6-phenylmethoxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O5/c1-17(2,3)22-16(20)10-14(18)9-15(19)12-21-11-13-7-5-4-6-8-13/h4-8,14-15,18-19H,9-12H2,1-3H3/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGGLWKMLWZFAV-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CC(COCC1=CC=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C[C@H](COCC1=CC=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dideoxy-6-O-(phenylmethyl)-L-threo-hexonic Acid tert-Butyl Ester

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